Tryprostatina A

Descripción general

Descripción

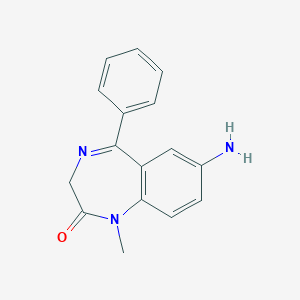

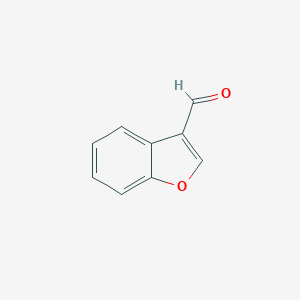

Tryprostatin A is a secondary metabolite isolated from a marine fungal strain Aspergillus fumigatus BM939 . It is an important type of metabolic cyclic dipeptide containing a tryptophan (Trp) unit . It has been reported that Tryprostatin A completely inhibited cell cycle progression of tsFT210 cells in the G2/M phase .

Synthesis Analysis

The total synthesis of Tryprostatin A has been achieved by several groups . The key Trp skeletons were synthesized from the inexpensive, readily available alanine via a Pd(II)-catalyzed β-methyl C(sp3)–H monoarylation . A subsequent C2-selective prenylation of the resulting 6-OMe-Trp by Pd/norbornene-promoted C–H activation led to the total synthesis of Tryprostatin A in 12 linear steps from alanine with 25% overall yield .Molecular Structure Analysis

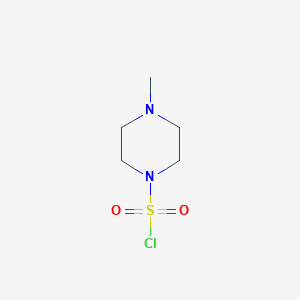

Tryprostatin A is a diketopiperazine . Its molecular formula is C22H27N3O3 . The average mass is 381.468 Da and the monoisotopic mass is 381.205231 Da .Chemical Reactions Analysis

The synthesis of Tryprostatin A involves several chemical reactions, including a Pd(II)-catalyzed β-methyl C(sp3)–H monoarylation and a C2-selective prenylation of the resulting 6-OMe-Trp by Pd/norbornene-promoted C–H activation .Aplicaciones Científicas De Investigación

Inhibición de la Ensamblaje de Microtúbulos

La Tryprostatina A (TPS-A) ha sido identificada como un inhibidor específico y novedoso del ensamblaje de microtúbulos. La investigación ha demostrado que la TPS-A afecta el ensamblaje de tubulina purificada, que es un componente crítico de los microtúbulos en las células . Esta propiedad la convierte en una candidata potencial para la investigación del cáncer, ya que la dinámica de los microtúbulos es crucial para la división celular y es un objetivo para los fármacos anticancerígenos.

Síntesis a partir de Alanina

Se ha desarrollado una estrategia unificada para la síntesis de this compound, que involucra una estrategia secuencial de activación C–H. Los esqueletos clave de triptófano (Trp) se sintetizan a partir de alanina barata y fácilmente disponible a través de una monoarilación β-metil C(sp3)–H catalizada por paladio (II) . Este método proporciona un enfoque rentable para producir this compound para futuras investigaciones.

Preparación Asimétrica

La síntesis de this compound ha sido lograda por varios grupos con un énfasis en la preparación asimétrica de la porción quiral 6-OMe-Trp y una prenilación selectiva C2 del indol . Este enfoque en la síntesis asimétrica es importante para crear compuestos enantioméricamente puros, que pueden tener diferentes actividades biológicas.

Modificación Químico-Enzimática

Se ha descrito un enfoque químico-enzimático eficiente para la modificación en etapas tardías de la Tryprostatina B (un compuesto relacionado). Este método utiliza una N-preniltransferasa de dipéptido cíclico de Aspergillus fumigatus para generar nuevos análogos funcionalizados con varios grupos . Esta técnica podría potencialmente aplicarse a la this compound para crear nuevos derivados con propiedades únicas.

Mecanismo De Acción

Target of Action

Tryprostatin A, a compound purified from Aspergillus fumigatus , primarily targets the microtubules in cells . Microtubules play a crucial role in maintaining cell structure, enabling transport within cells, and are particularly important in cell division .

Mode of Action

Tryprostatin A interacts with its targets by inhibiting the assembly of microtubules . It specifically disrupts the cytoplasmic microtubules of cells, leading to cell cycle inhibition . This disruption is reversible and occurs in a dose- and time-dependent manner . It blocks the tubulin assembly induced by inducers interacting with the c-terminal domain, such as microtubule-associated protein 2 (map2), tau, and poly-(l-lysine) .

Biochemical Pathways

The primary biochemical pathway affected by Tryprostatin A is the MAP-dependent microtubule assembly pathway . By inhibiting this pathway, Tryprostatin A disrupts the microtubule spindle, which is crucial for cell division . This leads to a specific inhibition of cell cycle progression at the M phase .

Result of Action

The primary result of Tryprostatin A’s action is the inhibition of cell cycle progression . By disrupting the microtubule spindle, it specifically inhibits cell cycle progression at the M phase . This can lead to the cessation of cell division and potentially cell death, making Tryprostatin A a compound of interest in cancer research .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Tryprostatin A plays a significant role in biochemical reactions by specifically inhibiting microtubule assembly. It interacts with microtubule-associated proteins such as microtubule-associated protein 2 (MAP2), tau, and poly-L-lysine. These interactions disrupt the microtubule spindle, thereby inhibiting cell cycle progression at the M phase . Tryprostatin A does not affect the self-assembly of purified tubulin when polymerization is induced by glutamate, nor does it inhibit assembly promoted by taxol or by digestion of the C-terminal domain of tubulin .

Cellular Effects

Tryprostatin A has profound effects on various types of cells and cellular processes. It inhibits cell cycle progression of asynchronously cultured 3Y1 cells in the M phase in a dose- and time-dependent manner . This inhibition is achieved through the reversible disruption of cytoplasmic microtubules, which is observed via indirect immunofluorescence microscopy . The compound’s ability to disrupt microtubule assembly makes it a potent inhibitor of cell proliferation, particularly in cancer cells.

Molecular Mechanism

The molecular mechanism of Tryprostatin A involves its binding interactions with microtubule-associated proteins, leading to the inhibition of microtubule assembly. Tryprostatin A blocks the tubulin assembly induced by inducers interacting with the C-terminal domain, such as microtubule-associated protein 2 (MAP2), tau, and poly-L-lysine . This disruption of the microtubule spindle specifically inhibits cell cycle progression at the M phase, thereby preventing cell division and proliferation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Tryprostatin A change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Tryprostatin A treatment induces reversible disruption of cytoplasmic microtubules, which is concentration-dependent . Long-term studies have shown that Tryprostatin A can maintain its inhibitory effects on cell cycle progression, making it a valuable tool for prolonged biochemical experiments.

Dosage Effects in Animal Models

The effects of Tryprostatin A vary with different dosages in animal models. At lower concentrations, Tryprostatin A inhibits cell growth in a dose-dependent manner . At higher doses, it can induce toxic or adverse effects, including significant disruption of microtubule assembly and inhibition of cell proliferation . Threshold effects are observed, where specific concentrations are required to achieve the desired inhibitory effects without causing toxicity.

Metabolic Pathways

Tryprostatin A is involved in metabolic pathways that regulate microtubule assembly. It interacts with enzymes and cofactors that modulate the polymerization and depolymerization of microtubules . The compound’s effects on metabolic flux and metabolite levels are critical for understanding its role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

Within cells and tissues, Tryprostatin A is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation, which are essential for its inhibitory effects on microtubule assembly . The compound’s distribution within cells determines its efficacy in disrupting microtubule dynamics and inhibiting cell proliferation.

Subcellular Localization

Tryprostatin A’s subcellular localization is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within the cytoplasm allows it to interact with microtubule-associated proteins and inhibit microtubule assembly, thereby affecting cell cycle progression and cellular function.

Propiedades

IUPAC Name |

(3S,8aS)-3-[[6-methoxy-2-(3-methylbut-2-enyl)-1H-indol-3-yl]methyl]-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O3/c1-13(2)6-9-17-16(15-8-7-14(28-3)11-18(15)23-17)12-19-22(27)25-10-4-5-20(25)21(26)24-19/h6-8,11,19-20,23H,4-5,9-10,12H2,1-3H3,(H,24,26)/t19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNRPVPHNDQHWLJ-PMACEKPBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C2=C(N1)C=C(C=C2)OC)CC3C(=O)N4CCCC4C(=O)N3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC1=C(C2=C(N1)C=C(C=C2)OC)C[C@H]3C(=O)N4CCC[C@H]4C(=O)N3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701017629 | |

| Record name | Tryprostatin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701017629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

171864-80-5 | |

| Record name | Tryprostatin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701017629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of Tryprostatin A?

A1: Tryprostatin A primarily acts by inhibiting microtubule assembly. [, , ] This occurs through interference with the interaction between tubulin and microtubule-associated proteins (MAPs), specifically disrupting MAP-dependent microtubule assembly. [, ]

Q2: What are the downstream consequences of Tryprostatin A's inhibition of microtubule assembly?

A2: By disrupting microtubule assembly, Tryprostatin A specifically arrests the cell cycle at the M phase. [, ] This disruption of the microtubule spindle is the key mechanism behind its cell cycle inhibition. []

Q3: How does the mechanism of action of Tryprostatin A differ from other microtubule inhibitors?

A3: Unlike conventional tubulin binders, Tryprostatin A specifically targets the interaction between tubulin and MAPs. [, ] This unique mechanism distinguishes it from other microtubule inhibitors that may act by stabilizing or destabilizing microtubules directly.

Q4: Are there any other reported cellular targets of Tryprostatin A?

A4: Yes, Tryprostatin A has also been identified as an inhibitor of breast cancer resistance protein (BCRP). [, , ] This inhibitory action contributes to its ability to reverse the drug-resistant phenotype in certain cancer cells. [, ]

Q5: What is the molecular formula and weight of Tryprostatin A?

A5: The molecular formula of Tryprostatin A is C20H23N3O3, and its molecular weight is 353.42 g/mol. []

Q6: What spectroscopic data are available for characterizing Tryprostatin A?

A6: The structure of Tryprostatin A has been elucidated using various spectroscopic techniques, including 1H and 13C NMR, as well as 2D NMR methods like pulse field gradient heteronuclear multiple-bond correlation (PFG-HMBC) spectroscopy. [] Additionally, optical rotational values and circular dichroism (CD) spectra have been employed to determine its absolute configuration. []

Q7: How does the presence of the 6-methoxy substituent on the indole moiety of Tryprostatin A affect its activity?

A7: The 6-methoxy group is essential for the dual inhibitory activity of Tryprostatin A on both topoisomerase II and tubulin polymerization. [] Its demethoxy analogue, Tryprostatin B, does not exhibit the same dual inhibition. [, ]

Q8: Have any studies explored the impact of modifying the prenyl group on the activity of Tryprostatin A?

A8: Yes, research on the synthesis and biological evaluation of Tryprostatin A analogues has shown that the nature of the alkyl substituent significantly influences the cytotoxic activity. [] Additionally, the stereochemistry of the alkyl group in relation to the tetrahydro-β-carboline ring also plays a role in its activity. []

Q9: What is the significance of the L-tryptophan and D-proline stereochemistry in Tryprostatin B and its analogues?

A9: Studies have shown that the presence of an L-tryptophan derivative coupled to a D-proline moiety in Tryprostatin B analogues may enhance their cytotoxicity compared to other stereoisomers. [] This highlights the importance of stereochemistry for biological activity.

Q10: What cell lines have been used to study the cell cycle inhibitory activity of Tryprostatin A?

A10: The inhibitory effect of Tryprostatin A on cell cycle progression has been demonstrated in mouse tsFT210 cells. [] Additionally, its activity has been investigated in various human cancer cell lines, including those derived from breast, prostate, and lung cancers. []

Q11: Has Tryprostatin A shown efficacy in reversing drug resistance in any in vitro models?

A11: Yes, Tryprostatin A has been shown to reverse mitoxantrone resistance in several human cancer cell lines, including the gastric carcinoma cell line EPG85-257RNOV, the breast cancer cell line MCF7/AdrVp, and the BCRP cDNA-transfected breast cancer cell line MCF-7/BCRP clone 8. [] This reversal is attributed to its inhibitory activity against BCRP. [, ]

Q12: What is the natural source of Tryprostatin A?

A12: Tryprostatin A is a fungal secondary metabolite primarily produced by Aspergillus fumigatus, a species commonly found in various environments. [, , , ]

Q13: Can Tryprostatin A be produced through methods other than fungal fermentation?

A13: Yes, several total syntheses of Tryprostatin A have been reported, demonstrating the feasibility of producing this compound through chemical means. [, , , , ] These synthetic approaches offer alternative routes to obtain Tryprostatin A for research purposes.

Q14: What are the key enzymes involved in the biosynthesis of Tryprostatin A?

A14: The biosynthesis of Tryprostatin A involves several key enzymes, including:* Brevianamide F synthetase (ftmA): Catalyzes the condensation of L-tryptophan and L-proline to form brevianamide F, the precursor to Tryprostatin B. [, ]* Prenyltransferase (ftmPT1): Catalyzes the prenylation of brevianamide F at the C-2 position of the indole ring, yielding Tryprostatin B. [, ]* Methyltransferase (ftmD): Catalyzes the methylation of 6-hydroxytryprostatin B to produce Tryprostatin A. []

Q15: What is the significance of the ftm gene cluster in Tryprostatin A biosynthesis?

A15: The ftm gene cluster in Aspergillus fumigatus is responsible for encoding the enzymes involved in the biosynthesis of fumitremorgins, of which Tryprostatin A is a biosynthetic intermediate. [, , , ] Understanding the regulation and function of genes within this cluster is crucial for manipulating Tryprostatin A production.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B161163.png)